Cas no 1804881-02-4 (Methyl 3-chloromethyl-4-cyano-2-methoxybenzoate)

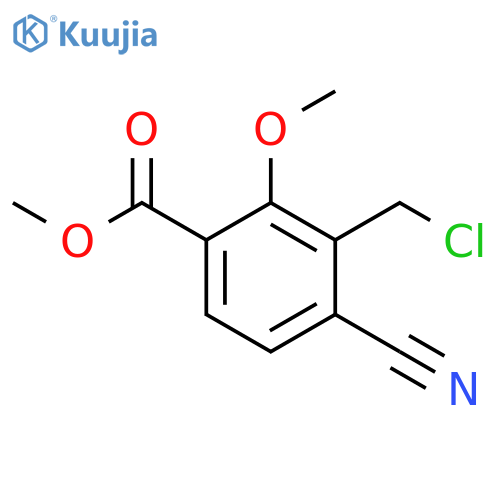

1804881-02-4 structure

商品名:Methyl 3-chloromethyl-4-cyano-2-methoxybenzoate

CAS番号:1804881-02-4

MF:C11H10ClNO3

メガワット:239.655002117157

CID:4949793

Methyl 3-chloromethyl-4-cyano-2-methoxybenzoate 化学的及び物理的性質

名前と識別子

-

- Methyl 3-chloromethyl-4-cyano-2-methoxybenzoate

-

- インチ: 1S/C11H10ClNO3/c1-15-10-8(11(14)16-2)4-3-7(6-13)9(10)5-12/h3-4H,5H2,1-2H3

- InChIKey: DNONGCZTTFWQCX-UHFFFAOYSA-N

- ほほえんだ: ClCC1C(C#N)=CC=C(C(=O)OC)C=1OC

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 299

- 疎水性パラメータ計算基準値(XlogP): 1.9

- トポロジー分子極性表面積: 59.3

Methyl 3-chloromethyl-4-cyano-2-methoxybenzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015015104-1g |

Methyl 3-chloromethyl-4-cyano-2-methoxybenzoate |

1804881-02-4 | 97% | 1g |

1,579.40 USD | 2021-06-18 |

Methyl 3-chloromethyl-4-cyano-2-methoxybenzoate 関連文献

-

Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194

-

Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212

-

Shih-Hsuan Hung,Hiroshi Akiba,Osamu Yamamuro,Taisuke Ozaki RSC Adv., 2020,10, 16527-16536

1804881-02-4 (Methyl 3-chloromethyl-4-cyano-2-methoxybenzoate) 関連製品

- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)

- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)

- 2411280-16-3(1-{4-[(Oxiran-2-yl)methoxy]phenyl}pyrrolidine)

- 1248797-31-0(2-(Prop-2-yn-1-yl)cyclopentan-1-ol)

- 506-17-2(cis-Vaccenic acid)

- 2680825-12-9(tert-butyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate)

- 2386238-49-7(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-nitrophenyl)amino)propanoic acid)

- 1956377-75-5(1-Methyl-1-azaspiro[4.5]decan-8-amine dihydrochloride)

- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)

- 1838637-18-5(Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量